

Application Note & Protocol: UPLC-MS/MS for Ibrutinib Impurity Profiling

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Compound of Interest

Compound Name: Ibrutinib dimer

Cat. No.: B6598760

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) that has become a cornerstone in the treatment of various B-cell malignancies.[1][2] Ensuring the purity and stability of the ibrutinib drug substance and product is critical for its safety and efficacy. This document provides a detailed application note and protocol for the identification and quantification of ibrutinib impurities using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). This method is essential for impurity profiling, stability studies, and quality control throughout the drug development process.

Forced degradation studies are a key aspect of impurity profiling, as they help to identify potential degradation products that may form under various stress conditions.[3][4][5] Ibrutinib has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while generally stable under neutral, thermal, and photolytic stress.[3][5][6]

Experimental Protocols

This section details the methodologies for sample preparation and UPLC-MS/MS analysis for the impurity profiling of ibrutinib.

Sample Preparation

Forced Degradation Studies:

Forced degradation studies are performed to predict the degradation pathways of ibrutinib and to develop stability-indicating methods.[\[5\]](#)

- Acidic Hydrolysis: Dissolve 1 mg of ibrutinib in 1 mL of methanol and add 9 mL of 1 M HCl. Heat the solution at 80°C for 8 hours.[\[5\]](#)
- Alkaline Hydrolysis: Dissolve 1 mg of ibrutinib in 1 mL of methanol and add 9 mL of 1 M NaOH. Heat the solution at 80°C for 8 hours.[\[5\]](#)
- Oxidative Degradation: Dissolve 1 mg of ibrutinib in 10 mL of 10% hydrogen peroxide (H₂O₂) and keep at room temperature for 8 hours.[\[5\]](#)
- Thermal Degradation: Keep the solid ibrutinib drug substance in a hot air oven at 105°C for 24 hours.[\[5\]](#)
- Photolytic Degradation: Expose the solid ibrutinib drug substance to UV light (254 nm) and visible light for an extended period.
- Neutral Hydrolysis: Dissolve 1 mg of ibrutinib in 10 mL of water and heat at 80°C for 8 hours.[\[5\]](#)

After the specified stress period, neutralize the acidic and alkaline samples, and dilute all samples to a final concentration of approximately 100 µg/mL with a suitable diluent (e.g., acetonitrile and water mixture) before UPLC-MS/MS analysis.[\[5\]](#)

UPLC-MS/MS Method

The following UPLC-MS/MS parameters are recommended for the separation and detection of ibrutinib and its impurities.

UPLC Conditions:

Parameter	Value
Column	Waters Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 μ m) or equivalent[6]
Mobile Phase A	0.05% Formic acid in water or 20 mM ammonium acetate (pH 6)[3][6]
Mobile Phase B	Acetonitrile[3]
Flow Rate	0.3 - 0.6 mL/min[3][6]
Gradient Elution	A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the impurities and the active pharmaceutical ingredient (API).
Injection Volume	5 μ L[3]
Column Temperature	40°C
Detection Wavelength (UV)	215 nm[3][6]

MS/MS Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive Mode[3]
Multiple Reaction Monitoring (MRM) Transitions	See Table 1 for specific m/z transitions for ibrutinib and its potential impurities.
Source Temperature	150°C
Desolvation Temperature	400°C
Capillary Voltage	3.0 kV
Collision Gas	Argon

Data Presentation

The following table summarizes the quantitative data for ibrutinib and its known degradation products. This data is compiled from various forced degradation studies.

Table 1: Quantitative Data for Ibrutinib and its Degradation Products

Compound	Retention Time (min)	Precursor Ion (m/z)	Product Ion (m/z)	Stress Condition
Ibrutinib	Varies	441.2	304.2, 138.3, 84.0	-
DP-I	Varies	Varies	Varies	Acidic, Basic Hydrolysis[3]
DP-II	Varies	Varies	Varies	Basic Hydrolysis[3]
DP-III	Varies	Varies	Varies	Oxidative[3]
DP-IV	Varies	Varies	Varies	Oxidative[3]
DP-V	Varies	Varies	Varies	Basic Hydrolysis[3]
DP-VI	Varies	Varies	Varies	Oxidative[3]
DP-VII	Varies	Varies	Varies	Oxidative[3]
DP-VIII	Varies	Varies	Varies	Basic Hydrolysis[3]
DP-IX	Varies	Varies	Varies	Basic Hydrolysis[3]
DP-X	Varies	Varies	Varies	Oxidative[3]

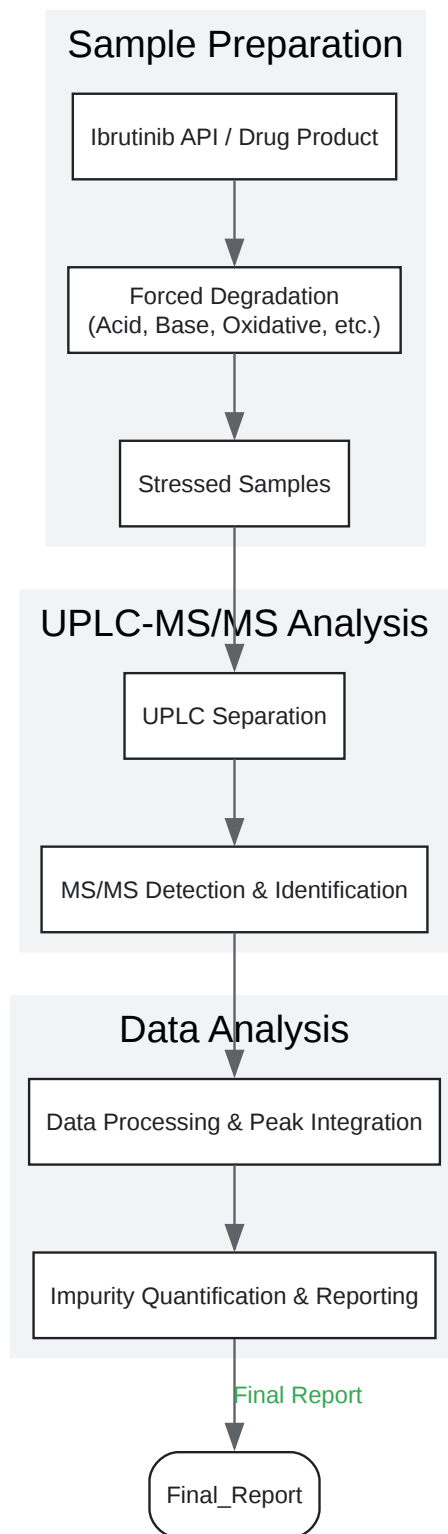
Note: The exact retention times and m/z values for the degradation products (DP) can vary depending on the specific chromatographic and mass spectrometric conditions used. The table indicates the conditions under which these impurities are typically observed.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for ibrutinib impurity profiling using UPLC-MS/MS.

Ibrutinib Impurity Profiling Workflow

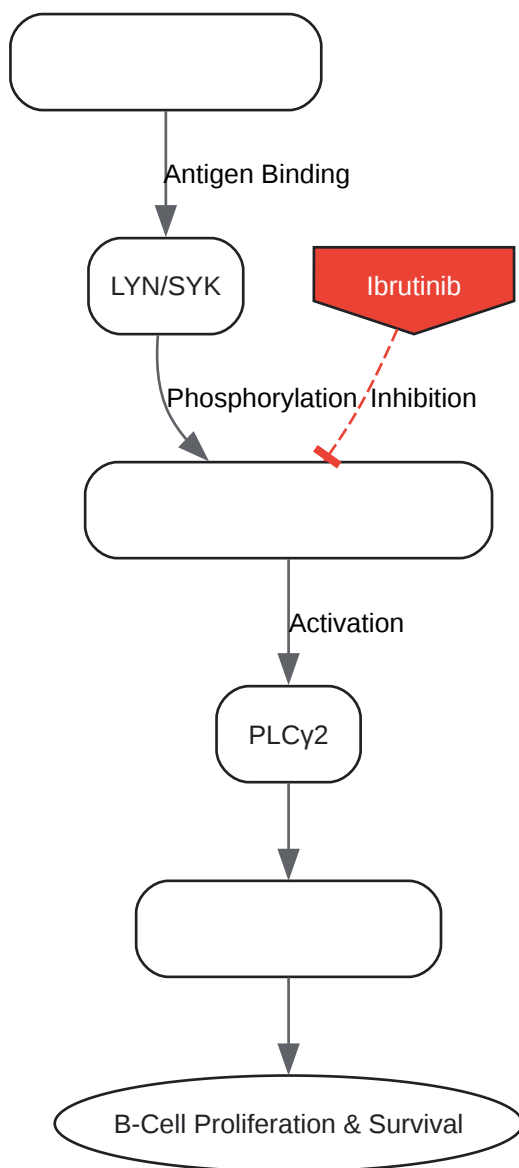
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Caption: Workflow for Ibrutinib Impurity Profiling.

Ibrutinib Signaling Pathway

Ibrutinib is an inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. The diagram below illustrates this mechanism of action.

Ibrutinib Mechanism of Action



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Caption: Ibrutinib's Inhibition of the BTK Signaling Pathway.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the comprehensive impurity profiling of ibrutinib. By employing forced degradation studies and a validated analytical method, researchers, scientists, and drug development professionals can effectively identify, quantify, and control impurities, ensuring the quality, safety, and stability of ibrutinib-containing pharmaceutical products. This is critical for meeting regulatory requirements and delivering safe and effective treatments to patients.

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